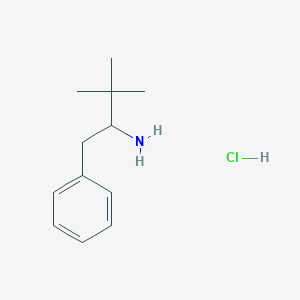

![molecular formula C10H9N3O3 B1455487 2-cyano-N-[(4-nitrophenyl)methyl]acetamide CAS No. 566926-17-8](/img/structure/B1455487.png)

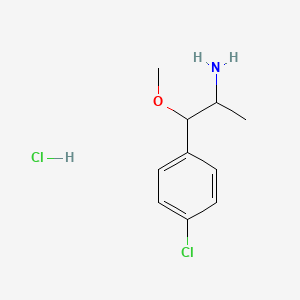

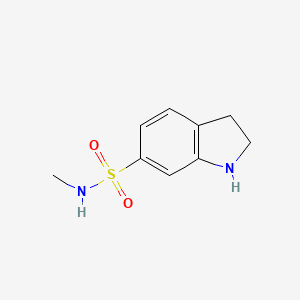

2-cyano-N-[(4-nitrophenyl)methyl]acetamide

Overview

Description

2-cyano-N-[(4-nitrophenyl)methyl]acetamide, also known as N-(4-nitrobenzyl)-2-cyanoacetamide (NCA), is a white to light-yellow crystalline compound. It has a CAS Number of 566926-17-8 and a molecular weight of 219.2 .

Synthesis Analysis

The synthesis of cyanoacetamides like 2-cyano-N-[(4-nitrophenyl)methyl]acetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The InChI code for 2-cyano-N-[(4-nitrophenyl)methyl]acetamide is1S/C10H9N3O3/c11-6-5-10(14)12-7-8-1-3-9(4-2-8)13(15)16/h1-4H,5,7H2,(H,12,14) . Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Solvatochromism and Hydrogen Bonding

- Solvatochromism of Heteroaromatic Compounds : Research has shown that molecules similar to 2-cyano-N-[(4-nitrophenyl)methyl]acetamide can form complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. These studies shed light on the effect of temperature, phase state, and solvent properties on the equilibrium between solvated molecules, particularly highlighting the non-linear dependence of NH stretching frequency on complex formation energy (Krivoruchka et al., 2004).

Structural Analysis and Crystallography

- Crystal Structure of N-Substituted Acetamides : Investigations into the conformation of N—H bonds in N-substituted acetamides reveal variations in molecular geometry and hydrogen bonding patterns, offering insights into the structural characteristics of these compounds (Gowda et al., 2007).

Photoreactivity Studies

- Photoreactions of Organic Compounds in Various Solvents : Studies on the photoreactivity of compounds similar to 2-cyano-N-[(4-nitrophenyl)methyl]acetamide in different solvents have contributed to understanding their stability and reactivity under UV light, relevant in fields like pharmaceuticals and photochemistry (Watanabe et al., 2015).

Anticancer and Antioxidant Properties

- Nitrophenyl-group-containing Heterocycles : Research into heterocyclic compounds bearing nitrophenyl groups has uncovered their potential anticancer and antioxidant properties, pointing to the therapeutic applications of these molecules (Sayed et al., 2021).

Optical and Sensory Applications

- Synthesis and Optical Properties of Orcinolic Derivatives : Orcinolic derivatives related to 2-cyano-N-[(4-nitrophenyl)methyl]acetamide have been synthesized and analyzed for their structural, optical properties, and applications as pH indicators, highlighting the versatility of these compounds in sensory applications (Wannalerse et al., 2022).

Metal Complexes and Coordination Chemistry

- Complex Formation with Metal Ions : The study of 2-cyano-2-isonitroso derivatives has provided insights into the formation of metal complexes, illustrating the potential of these compounds in coordination chemistry and materials science (Ratcliff et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-cyano-N-[(4-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c11-6-5-10(14)12-7-8-1-3-9(4-2-8)13(15)16/h1-4H,5,7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQJIQROBKAQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-[(4-nitrophenyl)methyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)

![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)

amine](/img/structure/B1455417.png)

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)

![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)